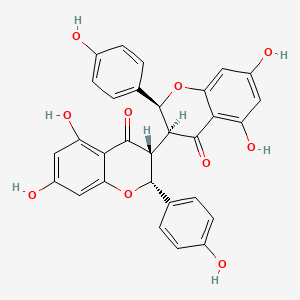

Isoneochamaejasmin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29-,30+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-JXALSKIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoneochamaejasmin A: A Biflavonoid from the Roots of Stellera chamaejasme

An In-depth Technical Guide on its Natural Source, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A is a naturally occurring biflavonoid that has been identified and isolated from the medicinal plant Stellera chamaejasme L., a member of the Thymelaeaceae family. This plant, also known as "Rui-Xiang-Lang-Du" in traditional Chinese medicine, has a long history of use for various ailments. Biflavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological activities, and this compound, along with its isomers and related compounds, has garnered scientific interest for its potential biological effects. This technical guide provides a comprehensive overview of the natural source, distribution, and known biological activities of this compound, with a focus on presenting available data in a structured format for researchers and drug development professionals.

Natural Source and Distribution

The primary and thus far only documented natural source of this compound is the root of Stellera chamaejasme L.[1][2][3]. This perennial herb is predominantly distributed in the grasslands of Russia, Mongolia, and China[4]. Biflavonoids are considered chemotaxonomically significant within the Thymelaeaceae family, suggesting that related species may also be potential, yet currently undocumented, sources of this compound or similar structures.

Table 1: General Flavonoid Content in Stellera chamaejasme

| Plant Part | Extraction Method | Total Flavonoid Content (%) | Reference |

| Roots | Ethanol Extraction | 11.21 | [5] |

Note: This table represents the total flavonoid content and not the specific yield of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and purification of this compound are not explicitly detailed in the available literature. However, the general methodologies employed for the isolation of biflavonoids from Stellera chamaejasme are consistently reported as involving various chromatographic techniques.

General Isolation and Purification Workflow for Biflavonoids from Stellera chamaejasme

The following workflow represents a generalized procedure based on methodologies described for the isolation of biflavonoids from Stellera chamaejasme.

References

- 1. A new biflavone glucoside from the roots of Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

Unveiling Isoneochamaejasmin A: A Technical Guide to its Discovery and Isolation from Stellera chamaejasme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Isoneochamaejasmin A, a significant biflavonoid derived from the roots of Stellera chamaejasme. The document details the experimental protocols for its extraction and purification, presents quantitative data, and visualizes the isolation workflow, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Stellera chamaejasme L., a perennial herb used in traditional Chinese medicine, is a rich source of various bioactive compounds, including a diverse array of biflavonoids.[1][2] Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. This guide focuses on the scientific journey of its discovery and the methodological approaches for its isolation.

Discovery of this compound

This compound is a biflavonoid identified as one of the main active ingredients in the dried root of Stellera chamaejasme. Its structure and presence were confirmed through extensive spectroscopic analysis in studies focused on the plant's chemical constituents. Research into the metabolic pathways of compounds from Stellera chamaejasme further solidified the identity and significance of this compound.[1]

Experimental Protocols: Isolation of this compound

The isolation of this compound from the roots of Stellera chamaejasme involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a detailed protocol synthesized from established methods for isolating biflavonoids from this plant source.

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Stellera chamaejasme L. are used as the starting material.

-

Extraction: The powdered roots are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant's chemical constituents. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation process is as follows:

-

Petroleum Ether Fractionation: The aqueous suspension of the crude extract is first extracted with petroleum ether to remove nonpolar compounds like fats and waxes.

-

Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate. This fraction is known to be rich in biflavonoids.

-

n-Butanol Fractionation: Finally, the aqueous layer is extracted with n-butanol to isolate more polar compounds.

The ethyl acetate fraction, containing this compound, is collected and concentrated for further purification.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity (e.g., from 100:1 to 10:1, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, depending on the separation efficiency. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The purity and structure of the isolated this compound are confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

Data Presentation

While specific quantitative data for the isolation of this compound is not detailed in the currently available public literature, the following tables provide a generalized summary of the types of data that would be collected and presented for such an isolation process.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Ethanol Extract | 1000 | 150 | 15.0 |

| Petroleum Ether Fraction | 150 | 30 | 20.0 |

| Ethyl Acetate Fraction | 150 | 50 | 33.3 |

| n-Butanol Fraction | 150 | 40 | 26.7 |

Table 2: Spectroscopic Data for this compound (Hypothetical)

| Technique | Key Data Points |

| ESI-MS | [M+H]⁺ at m/z = 543.15xx |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 7.2-6.5 (aromatic protons), 5.5-4.5 (flavonoidic protons), 3.8-3.2 (methine/methylene protons) |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): 190-160 (carbonyls), 160-100 (aromatic carbons), 80-40 (aliphatic carbons) |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Stellera chamaejasme.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, related biflavonoids from Stellera chamaejasme, such as Neochamaejasmin A, have been shown to induce apoptosis in cancer cells through pathways involving the generation of reactive oxygen species (ROS) and the activation of MAP kinase signaling cascades. For instance, Neochamaejasmin A has been reported to induce mitochondrial-mediated apoptosis in human hepatoma cells via ROS-dependent activation of the ERK1/2 and JNK signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms. Further research is required to elucidate the specific signaling pathways modulated by this compound.

The diagram below illustrates a potential signaling pathway for biflavonoids from Stellera chamaejasme based on studies of related compounds.

Conclusion

This compound represents a promising bioactive compound from Stellera chamaejasme. This guide provides a foundational understanding of its discovery and a detailed framework for its isolation. The methodologies outlined, from extraction to chromatographic purification, offer a robust starting point for researchers aiming to isolate and study this and other related biflavonoids. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Hepatic glucuronidation of this compound from the traditional Chinese medicine Stellera chamaejasme L. Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

Isoneochamaejasmin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse and potent biological activities. Isolated from the roots of Stellera chamaejasme L., a plant with a history in traditional Chinese medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and known biological activities of this compound and its close isomers, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound shares its core molecular formula with its isomers, reflecting their closely related chemical structures. The fundamental physicochemical properties are summarized in the table below. While specific experimental values for melting point and optical rotation for this compound are documented in specialized literature, this guide provides the foundational data available from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 871319-96-9 | [2][3][4] |

| Molecular Formula | C₃₀H₂₂O₁₀ | [5] |

| Molecular Weight | 542.49 g/mol | [5] |

| Appearance | Likely a solid powder, typical for flavonoids | Inferred |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

The isolation and characterization of this compound follow standard procedures for natural product chemistry. Below are detailed methodologies representative of those used for the isolation of biflavonoids from Stellera chamaejasme.

Isolation and Purification

A typical workflow for the isolation and purification of biflavonoids like this compound from its natural source involves several chromatographic steps.

Protocol:

-

Extraction: The air-dried and powdered roots of Stellera chamaejasme L. are extracted exhaustively with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The biflavonoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to assemble the final structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., hydroxyls, carbonyls, aromatic rings). |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of flavonoid chromophores. |

Spectroscopic Data (Representative)

While the definitive spectral data for this compound is found in its primary isolation literature, the following table provides representative spectroscopic features for this class of biflavonoids.

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | Signals corresponding to aromatic protons, hydroxyl protons, and protons of the flavanone skeleton. Chemical shifts are typically observed in the δ 5.0-8.0 ppm range for aromatic and olefinic protons, and δ 2.5-5.5 ppm for the aliphatic protons of the flavanone rings. |

| ¹³C NMR | Resonances for carbonyl carbons (δ > 190 ppm), aromatic carbons (δ 100-165 ppm), and aliphatic carbons of the flavanone core (δ 40-90 ppm). |

| IR (cm⁻¹) | Broad absorption around 3400 cm⁻¹ (O-H stretching), sharp peak around 1650 cm⁻¹ (C=O stretching of the flavanone), and absorptions in the 1600-1450 cm⁻¹ range (aromatic C=C stretching). |

| UV-Vis (nm) | Absorption maxima typically around 290 nm and 330 nm, characteristic of the flavanone chromophore. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ is observed, confirming the molecular weight. Fragmentation patterns can provide structural information about the individual flavanone units. |

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the readily available literature. However, extensive research on its isomers, Neochamaejasmin A and Isochamaejasmin, provides strong evidence for its potential bioactivities, particularly in the realm of anticancer effects through the induction of apoptosis.

Anticancer Activity and Apoptosis Induction

Studies on Neochamaejasmin A and Isochamaejasmin have demonstrated their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). The proposed mechanism involves the intrinsic mitochondrial pathway of apoptosis.

Modulation of Signaling Pathways

The pro-apoptotic effects of this compound's isomers are linked to the modulation of key cellular signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway. Specifically, the activation of JNK (c-Jun N-terminal kinase) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) has been observed, which can promote apoptosis in certain cellular contexts.

Conclusion

This compound is a promising biflavonoid with a chemical profile that suggests significant biological activity. While specific data for this compound requires access to its primary isolation literature, the information available for its isomers provides a strong foundation for future research. This technical guide serves as a comprehensive starting point for scientists and researchers interested in exploring the therapeutic potential of this compound, from its fundamental chemical properties to its likely mechanisms of action in cellular systems. Further investigation is warranted to fully elucidate the unique biological effects and therapeutic promise of this natural product.

References

Isoneochamaejasmin A Biosynthesis: A Technical Guide for Researchers

Abstract

Isoneochamaejasmin A, a biflavonoid consisting of two naringenin units, exhibits a range of promising biological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide delineates the proposed biosynthetic pathway of this compound, commencing from the general phenylpropanoid pathway and culminating in the oxidative dimerization of naringenin. While the pathway to the naringenin monomer is well-established, the final dimerization step is hypothesized based on the known biosynthesis of other biflavonoids. This document provides a comprehensive overview of the enzymatic reactions, proposes the key enzyme classes involved in the final step, and offers detailed experimental protocols for the elucidation and characterization of this pathway. All quantitative data from cited literature are summarized, and key pathways and workflows are visualized using diagrams.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the essential amino acid L-phenylalanine. The pathway can be divided into two main stages: the well-characterized synthesis of the flavanone naringenin, and the proposed final step involving the oxidative coupling of two naringenin molecules.

Stage 1: Biosynthesis of Naringenin

The formation of naringenin is a central part of the flavonoid biosynthetic pathway in many plants.[1][2] It involves the sequential action of several key enzymes that convert L-phenylalanine into the flavanone skeleton.

The initial steps are shared with the general phenylpropanoid pathway, which produces a variety of phenolic compounds.[2] Phenylalanine is first converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[1][2]

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone.[3][4] Naringenin chalcone then undergoes stereospecific cyclization, a reaction catalyzed by Chalcone Isomerase (CHI) , to form (2S)-naringenin.[1][5]

Stage 2: Proposed Dimerization of Naringenin to this compound

This compound is a 3',3''-binaringenin, meaning it is formed by a C-C bond between the C3 positions of two naringenin molecules.[6] The formation of such biflavonoids is generally believed to occur through an oxidative coupling mechanism.[1][7] This reaction is likely catalyzed by oxidoreductases such as peroxidases (PODs) or laccases.[7][8] These enzymes would generate radical intermediates from the naringenin monomers, which then couple to form the dimer.

The proposed final step in the biosynthesis of this compound is the peroxidase or laccase-mediated oxidative dimerization of two (2S)-naringenin molecules. This reaction would result in the formation of the C3-C3'' bond that characterizes this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. The tables below present representative data for related enzymes in the flavonoid pathway from various plant species to provide a comparative context for researchers.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS) from Various Plant Species

| Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Freesia hybrida | p-coumaroyl-CoA | 1.8 ± 0.2 | 1.5 ± 0.1 | [4] |

| Rhododendron delavayi | p-coumaroyl-CoA | 12.5 ± 1.1 | 0.08 ± 0.01 | [9] |

| Cyclosorus parasiticus | p-coumaroyl-CoA | 5.8 ± 0.5 | 0.23 ± 0.02 | [10] |

Table 2: Activity of Peroxidases and Laccases in Flavonoid Oxidation

| Enzyme Source | Substrate | Activity Measurement | Conditions | Reference |

| Horseradish Peroxidase | Naringenin | Oxygen uptake | with H2O2 and NADH | [11] |

| Pleurotus sp. Laccase | ABTS | ΔA420 nm | pH 4.5 | [6] |

| Medicago sativa Peroxidase | Guaiacol | ΔA470 nm | pH 6.1 | [12] |

Experimental Protocols

To validate the proposed biosynthetic pathway of this compound and to characterize the enzymes involved, a series of experimental protocols are required. The following section provides detailed methodologies for key experiments.

Metabolite Analysis: LC-MS for Flavonoid Profiling

This protocol is adapted for the identification and quantification of this compound and its precursors in plant tissues.[13][14][15]

Objective: To extract and analyze flavonoids from plant material to identify and quantify naringenin and this compound.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 75% methanol, 0.1% formic acid

-

0.2 µm PVDF syringe filters

-

UHPLC system coupled to a triple quadrupole (QQQ) or Q-TOF mass spectrometer

-

Analytical standards for naringenin and this compound

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of extraction solvent to the tissue powder.

-

Vortex thoroughly and sonicate for 30 minutes in a cold water bath.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

-

Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.

-

-

LC-MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase can consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient could be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. For targeted analysis, use Multiple Reaction Monitoring (MRM) mode with precursor and product ions specific for naringenin and this compound. For untargeted analysis, use full scan mode to identify potential intermediates.

-

Enzyme Assays

This spectrophotometric assay measures the formation of naringenin chalcone.[10][16]

Objective: To determine the activity of CHS in a crude or purified protein extract.

Materials:

-

Protein extract

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.0

-

Substrates: p-coumaroyl-CoA (50 µM), malonyl-CoA (100 µM)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing 200 µL of assay buffer, 25 µL of 500 µM p-coumaroyl-CoA, and 50 µL of 500 µM malonyl-CoA.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the protein extract.

-

Monitor the increase in absorbance at 370 nm for 10 minutes, which corresponds to the formation of naringenin chalcone.

-

Calculate the enzyme activity using the molar extinction coefficient of naringenin chalcone.

This assay measures the oxidation of a substrate, such as guaiacol, by peroxidase.[12]

Objective: To determine the peroxidase activity in a protein extract, which is potentially involved in naringenin dimerization.

Materials:

-

Protein extract

-

Assay buffer: 60 mM potassium phosphate buffer, pH 6.1

-

Substrates: Guaiacol solution (0.05 M), Hydrogen peroxide (H2O2) solution (0.03 M)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing 2.8 mL of assay buffer, 0.1 mL of guaiacol solution, and 0.1 mL of H2O2 solution.

-

Add 0.1 mL of the protein extract to initiate the reaction.

-

Immediately measure the increase in absorbance at 470 nm for 3 minutes. The change in absorbance is due to the formation of tetraguaiacol.

-

Calculate the enzyme activity based on the rate of change in absorbance.

This assay measures the oxidation of ABTS by laccase.[1][6]

Objective: To determine the laccase activity in a protein extract, another potential candidate for naringenin dimerization.

Materials:

-

Protein extract

-

Assay buffer: 100 mM sodium acetate buffer, pH 4.5

-

Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (2 mM)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing 2.9 mL of assay buffer and 0.1 mL of ABTS solution.

-

Add 0.1 mL of the protein extract to start the reaction.

-

Monitor the increase in absorbance at 420 nm for 5 minutes, which is due to the formation of the ABTS radical cation.

-

Calculate the enzyme activity using the molar extinction coefficient of the ABTS radical.

Gene Cloning and Functional Characterization

This section outlines the general workflow for identifying and functionally characterizing the genes encoding the biosynthetic enzymes.[17][18]

Objective: To clone the candidate genes for the enzymes in the this compound pathway and verify their function.

Procedure:

-

Candidate Gene Identification: Use bioinformatics tools (e.g., BLAST) to search for homologous sequences of known flavonoid biosynthesis genes (PAL, C4H, 4CL, CHS, CHI) and oxidoreductases (peroxidases, laccases) in the transcriptome or genome of the plant of interest.

-

Gene Cloning:

-

Design primers to amplify the full-length coding sequence of the candidate genes from cDNA.

-

Perform reverse transcription PCR (RT-PCR) to obtain the cDNA of the target genes.

-

Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli expression, pYES vector for yeast expression).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Functional Verification:

-

Perform the enzyme assays described in section 3.2 with the purified recombinant proteins to confirm their catalytic activity.

-

For the dimerization step, incubate the purified peroxidase or laccase with naringenin and analyze the reaction products by LC-MS to confirm the formation of this compound.

-

Conclusion

The biosynthesis of this compound is proposed to proceed through the well-established flavonoid pathway to produce naringenin, followed by a final oxidative dimerization step. This technical guide provides a framework for researchers to investigate this pathway. The detailed experimental protocols for metabolite analysis, enzyme assays, and molecular biology techniques will enable the validation of the proposed pathway and the characterization of the involved enzymes. Further research, particularly focusing on the identification and characterization of the enzyme responsible for the dimerization of naringenin, will be crucial for a complete understanding of this compound biosynthesis and for developing strategies for its enhanced production.

References

- 1. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 2. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Recognition of Citroflavonoids Naringin and Naringenin at the Active Site of the HMG-CoA Reductase and DNA Topoisomerase Type II Enzymes of Candida spp. and Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 6. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.stanford.edu [web.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aensiweb.com [aensiweb.com]

- 13. Site-Directed Mutagenesis of Large Biosynthetic Gene Clusters via Oligonucleotide Recombineering and CRISPR/Cas9 Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Molecular biology and application of plant peroxidase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

Isoneochamaejasmin A: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A, a biflavonoid primarily isolated from the roots of Stellera chamaejasme L., has emerged as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the biological activities of this compound and its closely related isomers, focusing on its anticancer, anti-inflammatory, and potential antiviral properties. Due to the limited availability of extensive research exclusively on this compound, this guide incorporates data from closely related and structurally similar biflavonoids, such as Neochamaejasmin A and Chamaejasmine, to provide a broader understanding of its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Anticancer Activity

This compound and its related biflavonoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, which collectively inhibit tumor cell proliferation.

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of biflavonoids closely related to this compound against various human cancer cell lines. This data provides a comparative measure of their cytotoxic potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Neochamaejasmin A | LNCaP | Prostate Cancer | 12.5 (µg/mL) | [1] |

| Chamaejasmenin B | A549 | Non-small cell lung cancer | 1.08 | [2][3] |

| Chamaejasmenin B | KHOS | Osteosarcoma | 1.96 | [2][3] |

| Neochamaejasmin C | A549 | Non-small cell lung cancer | 3.07 | [2][3] |

| Neochamaejasmin C | KHOS | Osteosarcoma | 4.15 | [2][3] |

| Chamaejasmine | MDA-MB-231 | Breast Cancer | 4-16 | [4] |

| Chamaejasmine | A549 | Lung Adenocarcinoma | 7.72 | [5][6] |

| Isochamaejasmin | K562 | Leukemia | 24.51 | [7] |

| Isochamaejasmin | HL-60 | Leukemia | 50.40 | [7] |

Experimental Protocols: Anticancer Screening

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Apoptosis Assay Workflow

Cell Cycle Analysis (PI Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Procedure:

-

Treat cancer cells with this compound at various concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Signaling Pathways in Anticancer Activity

This compound and its related biflavonoids exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis.[8][9] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.[5][10] this compound has been shown to inhibit the STAT3 signaling pathway.

STAT3 Signaling Inhibition

Induction of Apoptosis

This compound and related compounds induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is characterized by changes in the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[7]

Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors, such as Fas, leading to the activation of caspase-8 and subsequently caspase-3.[1]

Apoptosis Induction Pathways

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[11] Biflavonoids, including those related to this compound, have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[12]

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Procedure:

-

Seed NF-κB luciferase reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

NF-κB Signaling Inhibition

Antiviral Activity

The antiviral potential of this compound is an emerging area of research. Natural products are a rich source of antiviral compounds, and flavonoids, in particular, have shown promise in inhibiting various viruses.[13] Further screening is required to fully elucidate the antiviral spectrum and mechanism of action of this compound.

Experimental Protocol: Antiviral Screening (Plaque Reduction Assay)

Principle: This assay is a standard method for quantifying the infectivity of a lytic virus. A confluent monolayer of host cells is infected with the virus, which leads to the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the concentration of infectious virus. Antiviral compounds will reduce the number or size of the plaques.

Procedure:

-

Seed host cells in a multi-well plate to form a confluent monolayer.

-

Pre-treat the cells with different concentrations of this compound.

-

Infect the cells with a known amount of virus.

-

After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction in the presence of this compound compared to the untreated control.

Conclusion

This compound and its related biflavonoids exhibit significant biological activities, particularly in the realm of cancer therapeutics. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as STAT3 and NF-κB underscores their potential as lead compounds for the development of novel anticancer agents. While the anti-inflammatory properties are promising, further investigation into the antiviral activities of this compound is warranted. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product. Further in-depth studies focusing specifically on this compound are crucial to delineate its precise mechanisms of action and to advance its development as a clinical candidate.

References

- 1. Involvement of p21 and FasL in induction of cell cycle arrest and apoptosis by neochamaejasmin A in human prostate LNCaP cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chamaejasmine Arrests Cell Cycle, Induces Apoptosis and Inhibits Nuclear NF-κB Translocation in the Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Mechanisms of Curcumae Rhizoma Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Multicellular Effects of STAT3 in Non-small Cell Lung Cancer: Mechanistic Insights and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isocryptotanshinone, a STAT3 inhibitor, induces apoptosis and pro-death autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Isoneochamaejasmin A on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A (INCA), a naturally occurring biflavonoid, has garnered significant interest within the oncology research community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the anti-cancer effects of INCA and its related isomers, Neochamaejasmin A (NCA) and Isochamaejasmin. The document outlines the cytotoxic efficacy across different cancer models, details the experimental methodologies employed for its evaluation, and elucidates the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of this compound and its isomers have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |

| Isochamaejasmin | HL-60 | Human Leukemia | 50.40 ± 1.21 | |

| Isochamaejasmin | K562 | Human Leukemia | 24.51 ± 1.62 | |

| Neochamaejasmin A | HepG2 | Human Hepatocellular Carcinoma | Not explicitly defined as IC50, but significant inhibition observed at 36.9, 73.7, and 147.5 µM | [1][2] |

| Neochamaejasmin A | BEL-7402 | Human Hepatocellular Carcinoma | Not explicitly defined as IC50, but significant inhibition observed | [2] |

| Chamaejasmine | MDA-MB-231 | Human Breast Cancer | Effective at 4-16 µM | [3][4] |

| Neochamaejasmin A | B16F10 | Murine Melanoma | Concentration-dependent inhibition observed | [5][6] |

Experimental Protocols

The following section details the methodologies for the key experiments utilized in assessing the cytotoxicity of this compound and its related compounds.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), BEL-7402 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), HL-60 (leukemia), K562 (leukemia), and the murine melanoma cell line B16F10 are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its isomers) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

b) CCK-8 Assay (Cell Counting Kit-8)

This assay is similar to the MTT assay but uses a more sensitive, water-soluble tetrazolium salt.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Detection Assays

a) Hoechst 33258 Staining

This method is used to visualize nuclear morphology changes characteristic of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Staining: Wash with PBS again and stain the cells with Hoechst 33258 solution (10 µg/mL) for 15 minutes in the dark.

-

Visualization: Wash with PBS and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

b) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting and Treatment: Treat cells with the compound for the desired time, then harvest by trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Treatment: Treat and harvest cells as described for the Annexin V assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Analysis: Incubate for 30 minutes at 37°C and analyze the DNA content by flow cytometry.

Western Blot Analysis

This method is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, p-JNK, p-ERK) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

ROS-Mediated Mitochondrial Apoptosis Pathway

Caption: INCA induces apoptosis via the ROS-mediated mitochondrial pathway.

MAPK Signaling Pathway in NCA-Induced Apoptosis

Caption: NCA activates JNK and ERK1/2 signaling to induce apoptosis.[2]

Mechanism of Action

Preliminary studies indicate that this compound and its isomers exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

The primary mechanism of INCA-induced cell death is through the mitochondrial-mediated (intrinsic) apoptotic pathway. Treatment with these compounds leads to an increase in intracellular reactive oxygen species (ROS).[2] This oxidative stress results in a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][7] This event triggers a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2][7] The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.[2][7]

Furthermore, the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways, which are components of the mitogen-activated protein kinase (MAPK) pathway, has been shown to be crucial in mediating the apoptotic effects of Neochamaejasmin A.[2][5][6]

Cell Cycle Arrest

In addition to inducing apoptosis, these biflavonoids have been observed to cause cell cycle arrest. For instance, Neochamaejasmin A has been shown to induce G2/M phase arrest in B16F10 melanoma cells by downregulating the expression of cyclin B1 and cyclin-dependent kinase 2 (CDC2).[5][6] Similarly, Chamaejasmine has been reported to cause G2/M phase arrest in MDA-MB-231 breast cancer cells.[3][4] This blockage of cell cycle progression prevents cancer cell proliferation.

Conclusion

This compound and its related biflavonoids demonstrate significant cytotoxic activity against a variety of cancer cell lines in vitro. Their mechanism of action primarily involves the induction of apoptosis through the ROS-mediated mitochondrial pathway and the activation of MAPK signaling pathways, as well as the induction of cell cycle arrest. These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further research, including in vivo studies and investigations into its effects on a broader range of cancer types and normal cells, is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Immunomodulatory Effects of Isoneochamaejasmin A: A Technical Guide and Research Framework

Disclaimer: As of the latest literature review, specific peer-reviewed data on the in vitro immunomodulatory effects of Isoneochamaejasmin A is not publicly available. Therefore, this document serves as a comprehensive technical guide and research framework for investigating the potential immunomodulatory properties of this compound and other novel compounds. The data presented herein is illustrative and should be regarded as a template for future experimental findings.

Introduction

This compound is a biflavonoid that has been isolated from various plant species. While the broader class of flavonoids is known for a wide range of biological activities, including anti-inflammatory and antioxidant effects, the specific immunomodulatory potential of this compound remains to be elucidated. This guide provides a structured approach for researchers, scientists, and drug development professionals to explore these potential effects through a series of established in vitro assays and analytical methods. The methodologies and data presentation formats are based on standard practices in the field of immunopharmacology.

Hypothetical Data Presentation

The following tables represent how quantitative data on the immunomodulatory effects of a test compound like this compound could be structured for clear interpretation and comparison.

Table 1: Effect of this compound on Cytokine Production by Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 30.1 ± 4.2 |

| LPS (1 µg/mL) | 2150.7 ± 180.4 | 1845.2 ± 150.9 | 250.6 ± 28.7 |

| LPS + 1 µM Compound | 1830.2 ± 155.6 | 1550.9 ± 130.1 | 350.2 ± 35.1 |

| LPS + 10 µM Compound | 1250.6 ± 110.3 | 1020.4 ± 95.8 | 580.9 ± 50.4 |

| LPS + 50 µM Compound | 780.1 ± 65.9 | 650.7 ± 58.2 | 810.3 ± 75.6 |

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Table 2: Effect of this compound on Phytohemagglutinin (PHA)-Induced Splenocyte Proliferation

| Concentration (µM) | Proliferation Index |

| Vehicle Control | 1.00 ± 0.12 |

| PHA (5 µg/mL) | 4.85 ± 0.45 |

| PHA + 1 µM Compound | 4.21 ± 0.38 |

| PHA + 10 µM Compound | 3.15 ± 0.29 |

| PHA + 50 µM Compound | 2.05 ± 0.18 |

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Experimental Protocols

Detailed methodologies for key in vitro immunomodulatory assays are provided below.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cytokine Quantification by ELISA

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Splenocyte Proliferation Assay

-

Isolate splenocytes from BALB/c mice spleens under sterile conditions.

-

Prepare a single-cell suspension and resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound in the presence or absence of Phytohemagglutinin (PHA; 5 µg/mL).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation using the MTT assay as described above.

Signaling Pathways and Experimental Workflow

The following diagrams visualize key signaling pathways potentially involved in immunomodulation and a general experimental workflow for assessing these effects.

Caption: General experimental workflow for in vitro immunomodulatory assessment.

Caption: Simplified NF-κB signaling pathway in immune cells.

Caption: Overview of the MAPK signaling cascade.

Conclusion and Future Directions

This technical guide outlines a foundational approach to investigating the in vitro immunomodulatory effects of this compound. The provided protocols and data presentation templates offer a standardized framework for generating robust and comparable results. Future research should aim to perform these experiments to generate specific data for this compound. Should the compound show significant activity, further studies could explore its effects on other immune cell types (e.g., T cells, dendritic cells), its mechanism of action in more detail, and its potential for in vivo efficacy in models of inflammatory diseases.

Methodological & Application

Application Note: Extraction and Purification of Isoneochamaejasmin A from Stellera chamaejasme Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoneochamaejasmin A is a biflavonoid found in the roots of Stellera chamaejasme, a plant used in traditional medicine. Biflavonoids from this plant, including this compound and its isomers like neochamaejasmin A, have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the roots of Stellera chamaejasme, based on established scientific literature. The protocols outlined below will guide researchers in obtaining this compound for further study and drug development endeavors.

Data Presentation

The efficiency of flavonoid extraction is highly dependent on the solvent system used. The following table summarizes various solvents and methods reported for extracting bioactive compounds from Stellera chamaejasme roots.

Table 1: Summary of Extraction Solvents and Methods

| Solvent System | Extraction Method | Target Compounds | Reference |

| 75% Ethanol | Soaking overnight at room temperature | Crude extract for bioactivity screening | [1] |

| 70% Acetone/H₂O | Maceration (3 times) at room temperature | Crude extract for fractionation | [2] |

| 95% Ethanol | Soaking (10 days) with sonication (1 hour) | Total flavonoids | [3] |

| Ethyl Acetate (EtOAc) | Maceration at room temperature | Crude extract for chromatographic separation | [4][5] |

| Chloroform | Maceration | Crude extract for isolation of specific compounds | [6] |

Table 2: Chromatographic Purification Data for Biflavonoids from Stellera chamaejasme

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Isolated Compounds (Purity) | Reference |

| Silica Gel Column Chromatography | Silica Gel | Petroleum Ether/EtOAc gradient; CHCl₃/MeOH gradient | Fractions for further purification | [2] |

| Semi-preparative HPLC | Not specified | Not specified | Neochamaejasmin A (93.98%) | [7] |

| High-Speed Counter-Current Chromatography | Not specified | Not specified | Chamaejasmine (98.91%) | [7] |

| RP HPLC | Reversed-Phase C18 | Not specified | Various known flavonoids | [8] |

Experimental Protocols

Protocol 1: Preparation of Crude Flavonoid Extract

This protocol describes the initial extraction of a flavonoid-rich crude extract from the dried roots of Stellera chamaejasme.

Materials and Equipment:

-

Dried roots of Stellera chamaejasme

-

Grinder or mill

-

70% Acetone in distilled water

-

Large glass container with a lid

-

Mechanical shaker (optional)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Air-dry the fresh roots of Stellera chamaejasme. Once dried, crush the roots into a coarse powder using a grinder or mill.[2]

-

Extraction:

-

Place 1 kg of the powdered root material into a large glass container.

-

Add 10 L of 70% acetone/H₂O solution to the container (solid-to-liquid ratio of 1:10).[2][3]

-

Seal the container and macerate the mixture at room temperature for 24 hours. Agitation using a mechanical shaker can improve extraction efficiency.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[2]

-

-

Filtration and Concentration:

-

Combine the liquid extracts from the three extraction cycles.

-

Filter the combined extract through filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]

-

Protocol 2: Solvent Partitioning and Fractionation

The crude extract is further partitioned to separate compounds based on their polarity.

Materials and Equipment:

-

Crude extract from Protocol 1

-

Distilled water

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspension: Suspend the crude extract obtained in Protocol 1 in distilled water.[2]

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform successive partitioning with petroleum ether to remove non-polar compounds like fats and waxes. Discard the petroleum ether layer.[2]

-

Subsequently, partition the remaining aqueous layer with ethyl acetate (EtOAc).[2] This step is crucial as biflavonoids are typically soluble in EtOAc.

-

Repeat the EtOAc partitioning three times to ensure complete transfer of the target compounds into the organic phase.

-

-

Concentration: Combine the EtOAc fractions and concentrate them to dryness using a rotary evaporator. This yields the EtOAc extract, which is enriched with biflavonoids.[2]

Protocol 3: Isolation and Purification of this compound

This protocol details the chromatographic steps required to isolate and purify this compound from the enriched EtOAc extract.

Materials and Equipment:

-

EtOAc extract from Protocol 2

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

-

Analytical HPLC for purity assessment

-

NMR and MS instruments for structural elucidation

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Subject the dried EtOAc extract to silica gel column chromatography.[2][8]

-

Elute the column with a gradient of n-hexane/EtOAc, gradually increasing the polarity.[5]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles. The fractions containing biflavonoids are typically eluted with mid-to-high polarity solvent mixtures.

-

-

Preparative HPLC (Final Purification):

-

Further purify the fractions containing the target compound using a preparative HPLC system with a reversed-phase C18 column.[8]

-

Use a mobile phase gradient of acetonitrile and water to achieve fine separation of isomers.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound. The separation of closely related isomers like neochamaejasmin A and chamaejasmine will require careful optimization of the HPLC method.[7]

-

-

Purity Analysis and Structural Confirmation:

-

Assess the purity of the isolated this compound using analytical HPLC.

-

Confirm the structure and stereochemistry of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Visualizations

Caption: Workflow for this compound Extraction and Purification.

References

- 1. Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of 2-isopropyl-5-methylphenol from Stellera chamaejasme and its insecticidal activity against Aphis craccivora and Pieris rapae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Isoneochamaejasmin A using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A, a biflavonoid predominantly found in the roots of Stellera chamaejasme, has garnered significant interest within the scientific community. Research has indicated its potential as a therapeutic agent, notably through its pro-apoptotic activities in cancer cell lines. This activity is attributed to its role as an inhibitor of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. The purification of this compound is a critical step for its further investigation and potential drug development. This document provides detailed application notes and protocols for the purification of this compound from its natural source using column chromatography techniques.

Data Presentation

The following tables summarize the key quantitative parameters for the purification of this compound, based on established methods for related biflavonoids isolated from Stellera chamaejasme.

Table 1: Parameters for Initial Purification by Silica Gel Column Chromatography

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Chloroform (CHCl₃) and Methanol (CH₃OH) |

| Gradient Elution | Starting with 100:1 (CHCl₃:CH₃OH) and gradually increasing the polarity to 5:1 |

| Loading Technique | Dry loading of the crude extract adsorbed onto silica gel |

| Fraction Collection | Based on Thin Layer Chromatography (TLC) monitoring |

Table 2: Parameters for Final Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

| Parameter | Value/Description |

| Stationary Phase | RP-18 silica gel (e.g., C18 column) |

| Mobile Phase | Isocratic mixture of Water (H₂O) and Acetonitrile (CH₃CN) |

| Eluent Composition | 7.5:2.5 (H₂O:CH₃CN) |

| Detection | UV detector at an appropriate wavelength for flavonoids (e.g., 280 nm) |

| Expected Purity | >95% |

Experimental Protocols

Extraction of Crude Flavonoids from Stellera chamaejasme

-

Plant Material Preparation: Air-dry the roots of Stellera chamaejasme and grind them into a coarse powder.

-

Extraction:

-

Macerate the powdered roots with 95% ethanol (EtOH) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and perform successive liquid-liquid extractions with petroleum ether, diethyl ether, and acetone.

-

The acetone fraction, which is enriched with biflavonoids, should be concentrated to dryness.

-

Initial Purification by Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel (230-400 mesh) in chloroform.

-

Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed column bed.

-

-

Sample Loading:

-

Adsorb the dried acetone extract onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with a mobile phase of 100:1 chloroform:methanol.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of methanol, moving towards a ratio of 5:1.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in a systematic manner.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target biflavonoids.

-

Combine the fractions that show the presence of this compound and related biflavonoids.

-

Final Purification by RP-HPLC

-

Sample Preparation: Evaporate the solvent from the combined fractions obtained from the silica gel column to dryness. Redissolve the residue in the HPLC mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: An isocratic mobile phase of 7.5:2.5 water:acetonitrile.

-

Flow Rate: Set an appropriate flow rate (e.g., 1 mL/min).

-

Detection: Monitor the elution profile using a UV detector.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which will be similar to that of neochamaejasmin A under these conditions.

-

Purity Assessment: Analyze the collected fraction for purity using analytical HPLC. A purity of >95% is generally desired for biological assays.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Signaling Pathway of Apoptosis Induction

Caption: Bcl-2 mediated apoptosis pathway inhibited by this compound.

Application Note: Quantification of Isoneochamaejasmin A using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Isoneochamaejasmin A in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a biflavonoid compound that has been isolated from plants such as Stellera chamaejasme L.[1]. Biflavonoids are a class of polyphenolic compounds known for a wide range of biological activities, making this compound a compound of interest for pharmaceutical and phytochemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug discovery processes. This application note describes a robust HPLC method suitable for the determination of this compound.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A mobile phase consisting of an acidified aqueous solution and an organic solvent is used to elute the analyte from the column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known standard.

Experimental Protocols

3.1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid, analytical grade

-

Ultrapure water

-

Sample matrix (e.g., plant powder, biological fluid)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following parameters are recommended:

| Parameter | Recommended Setting |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 285 nm (Note: Should be optimized by scanning the UV spectrum of this compound) |

3.3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-